molecular formula C15H22N2O2S B5742986 ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate

ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5742986
M. Wt: 294.4 g/mol
InChI Key: YPMFOQSTDVRFKK-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 4-methylsulfanylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 4-methylsulfanylbenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acetonitrile as solvent, and bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, including their antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The methylsulfanyl group may also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 4-[(4-methylsulfonylphenyl)methyl]piperazine-1-carboxylate: This compound has a sulfonyl group instead of a methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This derivative has a tert-butyl ester group, which can influence its solubility and stability.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino group, which can impart different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-3-19-15(18)17-10-8-16(9-11-17)12-13-4-6-14(20-2)7-5-13/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMFOQSTDVRFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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